
N-(3,3,3-trifluoropropyl)cyclohexanamine
Overview
Description
“N-(3,3,3-trifluoropropyl)cyclohexanamine” is a chemical compound with the CAS Number: 1178206-11-5 . It has a molecular weight of 195.23 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-(3,3,3-trifluoropropyl)cyclohexanamine” is1S/C9H16F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h8,13H,1-7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“N-(3,3,3-trifluoropropyl)cyclohexanamine” is a liquid at room temperature .Scientific Research Applications
Multigram Synthesis and Applications
A study led by Bezdudny et al. (2011) detailed a synthesis approach for a compound structurally similar to N-(3,3,3-trifluoropropyl)cyclohexanamine, emphasizing the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride. This process facilitated the preparation of twenty grams of the target product in a single batch, underscoring potential scalability for industrial applications Bezdudny et al., 2011.
Material Science Innovations
In material science, Yang et al. (2004) introduced new aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups in the side chain. These compounds were used to prepare fluorinated polyimides showing excellent solubility in organic solvents, high thermal stability, and favorable mechanical properties. Such materials could have significant implications for aerospace, electronics, and coatings industries due to their superior performance characteristics Yang et al., 2004.
Chemical Synthesis and Cyclopropanation
Hock et al. (2017) demonstrated the use of fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions of nitro styrenes, facilitating the synthesis of cis-configured trifluoromethyl cyclopropanes. This method provides a versatile tool for constructing pharmaceutical and agrochemical agents, highlighting the compound's role in the synthesis of biologically active molecules Hock et al., 2017.
Analysis in Biological Matrices
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, structurally related to N-(3,3,3-trifluoropropyl)cyclohexanamine, in terms of their analytical profiles and determination in biological matrices. This study developed a robust method for qualitative and quantitative analysis in blood, urine, and vitreous humor, pointing to the compound's relevance in forensic toxicology and therapeutic monitoring De Paoli et al., 2013.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . These statements indicate that the compound is combustible, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protective equipment .
properties
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBZBOTEDTPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoropropyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




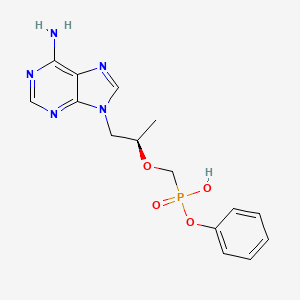

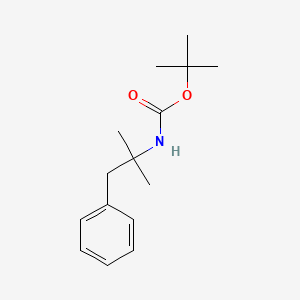


![9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1526354.png)
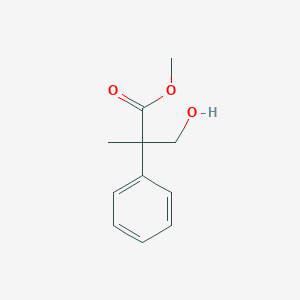
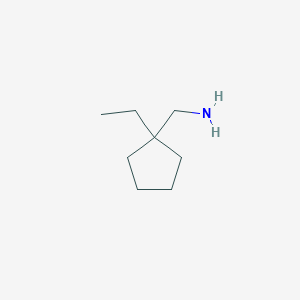
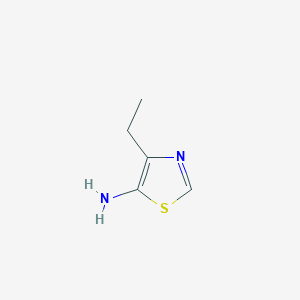
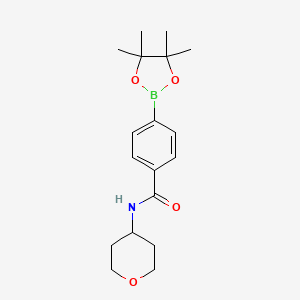

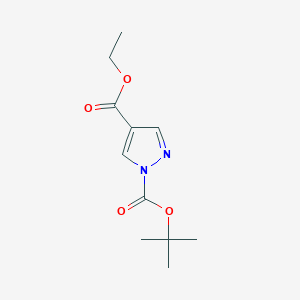
![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)